molecular formula C20H27N5O4S B11199790 Tert-butyl 4-{4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}piperazine-1-carboxylate

Tert-butyl 4-{4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B11199790
M. Wt: 433.5 g/mol
InChI Key: PAQDJEBPQPVAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL 4-[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine moiety, and a tert-butyl ester group

Preparation Methods

The synthesis of TERT-BUTYL 4-[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Tert-Butyl Ester Group: The tert-butyl ester group is attached through esterification reactions, typically using tert-butyl chloroformate as the esterifying agent.

    Final Assembly: The final compound is assembled through coupling reactions, often facilitated by palladium-catalyzed cross-coupling techniques.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

TERT-BUTYL 4-[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

TERT-BUTYL 4-[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In receptor-mediated pathways, it acts as an agonist or antagonist, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

TERT-BUTYL 4-[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of TERT-BUTYL 4-[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE lies in its specific substitution pattern and the presence of the sulfonyl group, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C20H27N5O4S

Molecular Weight

433.5 g/mol

IUPAC Name

tert-butyl 4-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C20H27N5O4S/c1-14-5-7-15(8-6-14)30(27,28)16-13-22-18(23-17(16)21)24-9-11-25(12-10-24)19(26)29-20(2,3)4/h5-8,13H,9-12H2,1-4H3,(H2,21,22,23)

InChI Key

PAQDJEBPQPVAGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.